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Compound of Interest

6-Methoxybenzothiazole-2-
Compound Name:
carboxylic acid

Cat. No. B1297636

Introduction

6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic compound of interest in
medicinal chemistry and materials science. Its rigid benzothiazole core, substituted with both
an electron-donating methoxy group and an electron-withdrawing carboxylic acid, gives it
unique electronic and structural properties. This guide provides a comprehensive overview of
the spectroscopic data for 6-Methoxybenzothiazole-2-carboxylic acid (CAS: 946-13-4),
intended for researchers and professionals in drug development and chemical synthesis. While
complete experimental spectra are not widely published, this document compiles available data
and provides well-established predictions to guide analytical efforts.

Chemical Structure and Properties
e |[UPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]
e Molecular Formula: CoH7NOsS[1][2]

» Molecular Weight: 209.22 g/mol [1][2]

Core Spectroscopic Data
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The following sections and tables summarize the key spectroscopic data for 6-
Methoxybenzothiazole-2-carboxylic acid. Predicted values are based on established
principles of NMR and IR spectroscopy for aromatic carboxylic acids and benzothiazole
derivatives.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insight into its
fragmentation patterns. The molecular ion peak [M]* is expected at m/z 209.

Table 1: Mass Spectrometry Data

m/z (Relative Intensity) Proposed Fragment Notes

209 [CoH7NOsS]* Molecular lon (M*)[1]

Loss of carbon dioxide from

165 [M - CO2)* _ _
the carboxylic acid group.
Further fragmentation,
150 [CsHsNOS]* potentially involving
rearrangement.
A smaller fragment resulting
102 [Fragment]

from ring cleavage.

Data sourced from PubChem CID 596767.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.
Chemical shifts are influenced by the aromatic ring system and the electronic nature of the
substituents.

Table 2: Predicted *H NMR Spectral Data (400 MHz, DMSO-de)
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Proton

Predicted Chemical
Shift (8, ppm)

Predicted Multiplicity

Notes

COOH

~13.0

Singlet (broad)

The acidic proton of a
carboxylic acid
typically appears far
downfield and may be
broad.[3][4]

H-4

Doublet

Experiences
deshielding from the
adjacent nitrogen and
the aromatic ring

current.

H-7

Doublet

Coupled to H-5.

H-5

Doublet of doublets

Coupled to both H-4
and H-7.

OCHs

Singlet

Typical chemical shift
for an aromatic

methoxy group.

Table 3: Predicted 3C NMR Spectral Data (100 MHz, DMSO-ds)
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Predicted Chemical Shift (9,

Carbon Notes
ppm)
The carbonyl carbon of an
COOH 165- 175 ) ] ]
aromatic carboxylic acid.[4][6]
The carbon within the thiazole
C-2 155 - 165 ring, double-bonded to
nitrogen.
Aromatic carbon attached to
C-6 155 - 160 the electron-donating methoxy
group.
Bridgehead carbon adjacent to
C-3a 148 - 152
the sulfur atom.
Bridgehead carbon adjacent to
C-7a 130 - 135 _
the nitrogen atom.
C4 120 - 128 Aromatic carbon.
C-5 115-125 Aromatic carbon.
C-7 110-120 Aromatic carbon.
OCHs 55-60 Carbon of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic
ring.

Table 4: Predicted Infrared (IR) Absorption Bands
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] Predicted )
Functional Group Intensity Notes
Wavenumber (cm~?)
A very broad band
characteristic of a
O-H stretch
) ) 2500-3300 Broad hydrogen-bonded
(Carboxylic Acid) ] o
carboxylic acid dimer.
[B1[51071[8]
) ) Characteristic of sp?
C-H stretch (Aromatic)  3000-3100 Medium
C-H bonds.
The carbonyl stretch
for an aromatic
C=0 stretch carboxylic acid,
] ] 1680-1710 Strong o
(Carboxylic Acid) position influenced by
conjugation and H-
bonding.[3][5][7]
Multiple bands are
C=C stretch ) expected due to the
] 1450-1600 Medium-Strong )
(Aromatic) complex aromatic
system.
Stretch associated
C-O stretch ) )
_ _ 1210-1320 Strong with the C-O single
(Carboxylic Acid) )
bond of the acid.[5][7]
O-H bend (Carboxylic ) In-plane bending
1395-1440 Medium

Acid)

vibration.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

These methods are standard in organic characterization and can be adapted for 6-

Methoxybenzothiazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Weigh approximately 5-10 mg of solid 6-Methoxybenzothiazole-2-
carboxylic acid.

» Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent,
such as dimethyl sulfoxide-de (DMSO-de), which is effective for dissolving carboxylic acids.

o Transfer: Transfer the resulting solution into a 5 mm NMR tube.

o Data Acquisition: Record *H and 13C NMR spectra using a 400 MHz and 100 MHz
spectrometer, respectively.[9] Use tetramethylsilane (TMS) as an internal standard (& 0.00).

[°]

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (ATR Method): Place a small, powdered amount of the solid sample
directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

o Pressure Application: Apply pressure using the built-in clamp to ensure good contact
between the sample and the crystal.

o Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm~1. Perform a
background scan of the empty crystal prior to sample analysis.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile
organic solvent such as methanol or ethyl acetate.

« Injection: Inject a small volume (e.g., 1 pyL) of the solution into the Gas Chromatograph-Mass
Spectrometer (GC-MS).

o GC Separation: The sample is vaporized and separated on a capillary column (e.g., a
nonpolar DB-5 column) using a temperature gradient to ensure elution.

e MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer,
where it is ionized (typically by electron impact, El) and the mass-to-charge ratio of the
resulting fragments is analyzed.
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Workflow Visualization

The logical flow for the spectroscopic analysis of a newly synthesized or acquired chemical

compound like 6-Methoxybenzothiazole-2-carboxylic acid is critical for systematic

characterization. The following diagram illustrates this standard workflow.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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